molecular formula C21H14Cl3F3N2O3S B2691271 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(phenylsulfonyl)acetaldehyde O-(2,6-dichlorobenzyl)oxime CAS No. 338758-60-4

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(phenylsulfonyl)acetaldehyde O-(2,6-dichlorobenzyl)oxime

Cat. No. B2691271
M. Wt: 537.76
InChI Key: UDEWHMAKQVKSNL-VPUKRXIYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(phenylsulfonyl)acetaldehyde O-(2,6-dichlorobenzyl)oxime is a useful research compound. Its molecular formula is C21H14Cl3F3N2O3S and its molecular weight is 537.76. The purity is usually 95%.
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Scientific Research Applications

Catalytic Asymmetric Epoxidation

Research on catalytic asymmetric epoxidation of aldehydes using 1,3-oxathianes, which are structurally related to the functional groups in the specified compound, has shown promising results in achieving high yield and enantioselectivity. These processes are crucial for the synthesis of epoxides, which are valuable intermediates in the synthesis of various organic compounds (Aggarwal et al., 1998).

Synthesis of Thiazoles

The use of trifluoroacetaldehyde O-(aryl)oxime in cycloaddition reactions for the synthesis of thiazoles demonstrates the synthetic versatility of oxime derivatives in organic chemistry. Thiazoles are important heterocycles in the development of pharmaceuticals and agrochemicals (Yao et al., 2022).

Cross-Coupling Reactions

The use of carbaldehydes in Sonogashira-type cross-coupling reactions to produce pyrazolo[4,3-c]pyridines from oximes indicates the potential of oxime derivatives in facilitating the synthesis of complex heterocyclic compounds. Such compounds have applications in drug discovery and materials science (Vilkauskaitė et al., 2011).

Vilsmeier Reaction for Pyridine Synthesis

The Vilsmeier reaction of oxime derivatives to produce pyridine carboxaldehydes showcases the application of oxime and aldehyde functional groups in the construction of pyridine rings, which are core structures in many biologically active molecules (Amaresh & Perumal, 2000).

Organocatalytic Reactions

Research on organocatalytic reactions, such as the β-hydroxylation of α,β-unsaturated aldehydes using oxime derivatives, opens avenues for the synthesis of biologically relevant molecules with high enantioselectivity. These methodologies can be applied to the synthesis of sex pheromone analogues, anti-inflammatory agents, and antibiotics (Bertelsen et al., 2007).

properties

IUPAC Name

(E)-2-(benzenesulfonyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(2,6-dichlorophenyl)methoxy]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl3F3N2O3S/c22-16-7-4-8-17(23)15(16)12-32-29-11-19(33(30,31)14-5-2-1-3-6-14)20-18(24)9-13(10-28-20)21(25,26)27/h1-11,19H,12H2/b29-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEWHMAKQVKSNL-VPUKRXIYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(C=NOCC2=C(C=CC=C2Cl)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)C(/C=N/OCC2=C(C=CC=C2Cl)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl3F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(phenylsulfonyl)acetaldehyde O-(2,6-dichlorobenzyl)oxime

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